molecular formula C12H16N6O2 B12201164 2-{[2-(Morpholin-4-yl)pteridin-4-yl]amino}ethanol

2-{[2-(Morpholin-4-yl)pteridin-4-yl]amino}ethanol

Cat. No.: B12201164
M. Wt: 276.29 g/mol
InChI Key: UQAPLMBYTUAZME-UHFFFAOYSA-N
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Description

2-{[2-(Morpholin-4-yl)pteridin-4-yl]amino}ethanol is a complex organic compound that belongs to the class of pteridines It features a morpholine ring and a pteridine ring linked by an aminoethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Morpholin-4-yl)pteridin-4-yl]amino}ethanol typically involves the reaction of a pteridine derivative with morpholine under specific conditions. One common method includes:

    Starting Materials: Pteridine derivative and morpholine.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: A base such as triethylamine may be used to facilitate the reaction.

    Purification: The product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Morpholin-4-yl)pteridin-4-yl]amino}ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pteridine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the amino group.

Scientific Research Applications

2-{[2-(Morpholin-4-yl)pteridin-4-yl]amino}ethanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(Morpholin-4-yl)pteridin-4-yl]amino}ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: A compound with a similar morpholine group but different core structure.

    (2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine: Another compound featuring a morpholine ring linked to a pyridine ring.

Uniqueness

2-{[2-(Morpholin-4-yl)pteridin-4-yl]amino}ethanol is unique due to its specific combination of a pteridine ring and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H16N6O2

Molecular Weight

276.29 g/mol

IUPAC Name

2-[(2-morpholin-4-ylpteridin-4-yl)amino]ethanol

InChI

InChI=1S/C12H16N6O2/c19-6-3-15-11-9-10(14-2-1-13-9)16-12(17-11)18-4-7-20-8-5-18/h1-2,19H,3-8H2,(H,14,15,16,17)

InChI Key

UQAPLMBYTUAZME-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=NC=CN=C3C(=N2)NCCO

Origin of Product

United States

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